molecular formula C19H18N4O2S2 B4316569 2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B4316569
M. Wt: 398.5 g/mol
InChI Key: DISBRMLREWAWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thienyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]thiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-23-6-5-22-19(23)27-10-11-7-15(26-9-11)16-12(8-20)18(21)25-14-4-2-3-13(24)17(14)16/h5-7,9,16H,2-4,10,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBRMLREWAWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CSC(=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-(4-{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

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